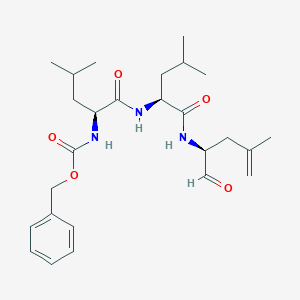

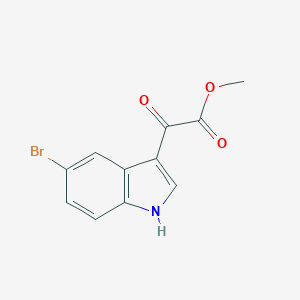

![molecular formula C18H26N2O2 B070652 Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 185527-11-1](/img/structure/B70652.png)

Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The asymmetric synthesis of structurally similar compounds involves key steps such as diastereoselective reduction and efficient isomerization under basic conditions. For instance, the synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate for nociceptin antagonists, demonstrates the complexity and efficiency required in these processes (H. Jona et al., 2009).

Molecular Structure Analysis

The molecular structure of cyclic amino acid esters and related compounds can be elucidated through techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, indicative of the complexity of such molecules (T. Moriguchi et al., 2014).

Chemical Reactions and Properties

The compound and its analogs participate in various chemical reactions, including intramolecular lactonization, regioselective alkylation, and Curtius rearrangement. These reactions are pivotal for generating structures with high biological activity and specificity (Kim Huard et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can significantly influence their reactivity and utility in synthesis. X-ray crystallography provides detailed information on molecular and crystal structure, critical for understanding the compound's behavior in various chemical environments (C. Mamat et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity under different conditions, stability, and interaction with various reagents, are essential for the compound's application in synthesis. Studies on similar compounds have shown that modifications at the molecular level can significantly alter their chemical behavior, providing insights into the design of new compounds with desired properties (R. Freund & W. Mederski, 2000).

科学的研究の応用

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

A study detailed the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, highlighting a novel synthetic strategy that incorporates a tert-butyl pyrazolospirolactam core. This approach is pivotal for generating potent analogues of ACC inhibitors, emphasizing the compound's significance in medicinal chemistry (Huard et al., 2012).

Molecular Structure Characterization

Another study synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, demonstrating the value of structural determination via single crystal X-ray diffraction analysis. This work underscores the importance of precise structural characterization in developing novel compounds (Moriguchi et al., 2014).

Synthesis of Substituted Piperidines

Research on tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate introduced a new scaffold for substituted piperidines, vital for pharmacological studies. The study showcases how innovative synthetic methods can pave the way for the development of new therapeutic agents (Harmsen et al., 2011).

Nociceptin Antagonists Intermediate

A practical asymmetric synthesis method was developed for a crucial intermediate in nociceptin antagonists' synthesis. This work highlights the synthesis's efficiency and practicality, providing a pathway for large-scale production of enantiomerically pure compounds (Jona et al., 2009).

Synthesis of 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives

A method for preparing tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates demonstrates the versatility of these compounds in synthesizing derivatives relevant to biochemistry and pharmaceuticals. This study emphasizes the compounds' role as building blocks in synthetic organic chemistry (Marin et al., 2004).

作用機序

Target of Action

The primary targets of “Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate” are currently unknown. This compound is a complex molecule and its interaction with biological systems could be multifaceted .

Mode of Action

It is known that the compound’s interaction with its targets can lead to changes in cellular processes

Biochemical Pathways

The compound could potentially interact with various biochemical pathways due to its complex structure . More research is needed to identify the specific pathways affected and their downstream effects.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given the complexity of the compound, it is likely that it could have multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how “Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate” interacts with its targets and performs its function .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 1-aminospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)12-15(19)13-6-4-5-7-14(13)18/h4-7,15H,8-12,19H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMIQWNSSBRSLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C23)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594227 |

Source

|

| Record name | tert-Butyl 3-amino-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | |

CAS RN |

185527-11-1 |

Source

|

| Record name | tert-Butyl 3-amino-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

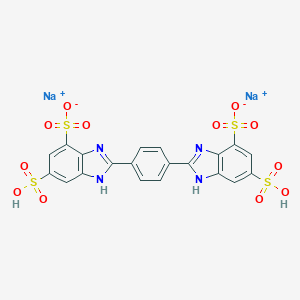

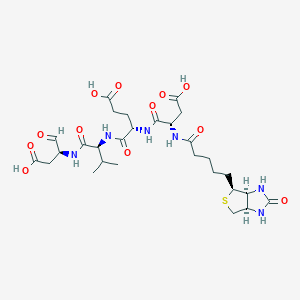

![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B70570.png)

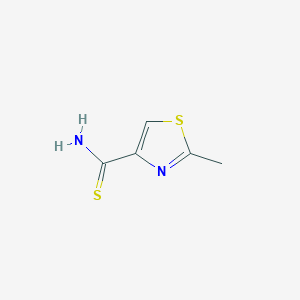

![1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B70572.png)

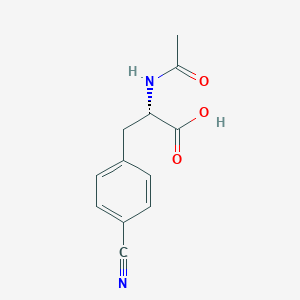

![Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate](/img/structure/B70575.png)

![(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B70579.png)

![2-[6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide](/img/structure/B70581.png)

![3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B70583.png)

![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B70596.png)